

IUPAC name for 5-Bromo-1,3-dihydroisobenzofuran

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Compound of Interest

Compound Name:	5-Bromo-1,3-dihydroisobenzofuran
Cat. No.:	B1440615

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An In-depth Technical Guide to **5-Bromo-1,3-dihydroisobenzofuran**: Synthesis, Properties, and Applications

Introduction

The isobenzofuran scaffold and its derivatives are heterocyclic motifs of considerable interest in medicinal chemistry and materials science. Unlike its stable isomer benzofuran, isobenzofuran itself is highly reactive and typically generated *in situ* for subsequent reactions, such as Diels-Alder cycloadditions.^{[1][2]} However, its saturated analogue, 1,3-dihydroisobenzofuran, also known as phthalane, provides a stable and versatile core structure found in numerous biologically active molecules.^{[3][4]}

This guide focuses on a key functionalized derivative, **5-Bromo-1,3-dihydroisobenzofuran**. This compound serves as a pivotal building block in synthetic organic chemistry, most notably as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs), including the widely recognized antidepressant, citalopram.^{[5][6]} Its strategic placement of a bromine atom allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions or the formation of Grignard reagents, making it an invaluable intermediate for drug development professionals.

This document provides a comprehensive overview of **5-Bromo-1,3-dihydroisobenzofuran**, detailing its chemical identity, physicochemical properties, a validated synthetic pathway,

spectroscopic characterization, and primary applications, with a focus on its role in pharmaceutical research.

Compound Identification and Nomenclature

The systematic naming and identification of a chemical entity are crucial for unambiguous scientific communication. The compound is registered under several synonyms, reflecting different nomenclature systems.

The parent heterocycle, 1,3-dihydroisobenzofuran, is assigned the CAS Number 496-14-0 and is also commonly referred to as phthalane.^{[7][8][9]} The IUPAC preferred name for this parent structure is 1,3-dihydro-2-benzofuran.^{[8][10]} Consequently, the title compound is systematically named based on this parent structure.

Identifier	Value
IUPAC Name	5-Bromo-1,3-dihydro-2-benzofuran ^{[10][11]}
Common Name	5-Bromo-1,3-dihydroisobenzofuran ^{[12][13]}
Synonym	5-Bromophthalane
CAS Number	220513-49-5 ^{[10][11][12][13]}
Molecular Formula	C ₈ H ₇ BrO ^{[11][12]}
Molecular Weight	199.04 g/mol ^{[11][12]}
SMILES	BrC1=CC2=C(COC2)C=C1 ^[12]
InChIKey	SFLGSKRGOWRGBR-UHFFFAOYSA-N (Parent)

Chemical Structure:

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Physicochemical Properties

Understanding the physical properties of a compound is essential for its handling, storage, and application in experimental setups. The data presented below are derived from chemical supplier databases and predictive modeling.

Property	Value	Source
Appearance	White to off-white solid	[11] [14]
Melting Point	41-42 °C	[11] [14]
Boiling Point	257.2 ± 40.0 °C (Predicted)	[11] [14]
Density	1.582 ± 0.06 g/cm³ (Predicted)	[11] [14]
Storage Temperature	2-8°C (Refrigerator)	[10] [11]

Synthesis and Mechanism

The synthesis of **5-Bromo-1,3-dihydroisobenzofuran** is not commonly detailed in primary literature but can be reliably achieved from its corresponding lactone, 5-bromophthalide (5-bromo-3H-isobenzofuran-1-one).[\[15\]](#)[\[16\]](#) The conversion of a lactone to a cyclic ether is a standard organic transformation accomplished via reduction.

Retrosynthetic Analysis

The most direct synthetic approach involves the reduction of the carbonyl group in 5-bromophthalide. This precursor is commercially available or can be synthesized from 4-bromo-2-methylbenzoic acid. Strong hydride reagents, such as lithium aluminum hydride (LiAlH_4) or borane complexes (e.g., $\text{BH}_3 \cdot \text{THF}$), are effective for this type of transformation. The mechanism involves the nucleophilic attack of a hydride on the electrophilic carbonyl carbon, followed by a second hydride transfer after the initial hemiacetal intermediate is formed and coordinates to the Lewis acidic metal center.

Proposed Synthetic Protocol: Reduction of 5-Bromophthalide

This protocol describes a robust method for the synthesis of the title compound. As a self-validating system, it includes steps for purification and characterization to ensure the identity and purity of the final product.

Materials:

- 5-Bromophthalide (1.0 eq)
- Lithium aluminum hydride (LiAlH_4) (2.0-3.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate
- Hexanes

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous THF. Cool the flask to 0 °C in an ice bath.
- Addition of Reducing Agent: Carefully add lithium aluminum hydride (2.0 eq) portion-wise to the cooled THF. Rationale: LiAlH_4 is a highly reactive and pyrophoric reagent; slow addition to a cooled solvent mitigates exothermic risks.
- Substrate Addition: Dissolve 5-bromophthalide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH_4 suspension at 0 °C via an addition funnel.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) indicates complete consumption of the starting material.
- Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. Follow this with the sequential dropwise addition of 15% NaOH solution and then more water (Fieser workup). Rationale: This specific quenching procedure is critical for safety and results in the formation of a granular precipitate of aluminum salts that is easy to filter.
- Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washes in a separatory funnel.
- Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. Rationale: The acid wash removes basic impurities, the bicarbonate wash removes acidic impurities, and the brine wash aids in breaking emulsions and removing bulk water.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
- Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure **5-Bromo-1,3-dihydroisobenzofuran**.

Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of **5-Bromo-1,3-dihydroisobenzofuran**.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods.^[17] While specific spectra for this compound are proprietary to suppliers, the expected data can be reliably predicted based on its structure.

Technique	Expected Observations
¹ H NMR	Aromatic Region (δ 7.0-7.5 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methylene Protons (δ ~5.0 ppm): Two singlets, each integrating to 2H, corresponding to the two non-equivalent -CH ₂ - groups (Ar-CH ₂ and O-CH ₂). The chemical shifts are influenced by the adjacent aromatic ring and oxygen atom.
¹³ C NMR	Aromatic Region (δ 120-145 ppm): Six distinct signals for the aromatic carbons, including one carbon directly attached to bromine (C-Br) at a characteristic shift. Aliphatic Region (δ ~70 ppm): Two signals corresponding to the two methylene carbons (Ar-CH ₂ and O-CH ₂).
IR Spectroscopy	Presence of characteristic C-O-C ether stretches (~1050-1150 cm ⁻¹), aromatic C=C stretches (~1450-1600 cm ⁻¹), and C-H stretches (aromatic ~3000-3100 cm ⁻¹ , aliphatic ~2850-2950 cm ⁻¹). Absence of the strong C=O stretch (~1760 cm ⁻¹) from the starting phthalide is a key indicator of successful reduction.
Mass Spec.	Molecular ion peak (M ⁺) showing a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

Applications in Research and Drug Development

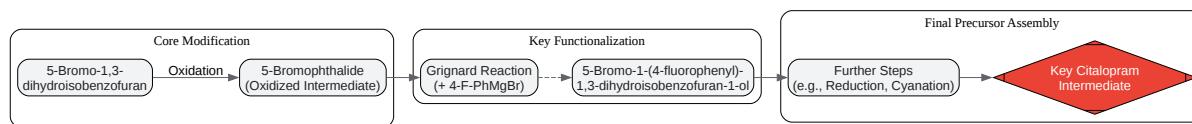
The primary value of **5-Bromo-1,3-dihydroisobenzofuran** lies in its utility as a versatile synthetic intermediate.

Core Building Block for Citalopram Analogues

The most significant application of this scaffold is in the synthesis of the antidepressant citalopram and its analogues.^[18] The 1,3-dihydroisobenzofuran core is central to the drug's structure. The synthesis often involves the introduction of a 4-fluorophenyl group at the 1-position of the ring system.^{[6][19]} Starting with **5-Bromo-1,3-dihydroisobenzofuran**, this can be achieved via a Grignard reaction with 4-fluorophenylmagnesium bromide on an oxidized intermediate (a phthalide), or through other modern coupling strategies. The bromine atom at the 5-position is then converted to the required cyano group in a later step, typically through a palladium-catalyzed cyanation reaction.

Application Pathway Diagram

The following diagram illustrates the conceptual transformation of **5-Bromo-1,3-dihydroisobenzofuran** into a key precursor for citalopram synthesis.



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Caption: Pathway from **5-bromo-1,3-dihydroisobenzofuran** to citalopram intermediates.

Safety and Handling

As with any laboratory chemical, proper handling of **5-Bromo-1,3-dihydroisobenzofuran** is imperative. The following GHS hazard classifications have been reported.^[11]

Pictogram	Hazard Code	Hazard Statement
	H225	Highly flammable liquid and vapour
	H315	Causes skin irritation
	H319	Causes serious eye irritation
	H335	May cause respiratory irritation

Handling Recommendations:

- Work in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[\[10\]](#)[\[11\]](#)

Conclusion

5-Bromo-1,3-dihydroisobenzofuran is a well-defined chemical entity whose value is primarily realized in its role as a synthetic intermediate. Its stable phthalane core, combined with the synthetically versatile bromine handle, makes it a strategic precursor for complex molecules. Its documented connection to the synthesis of citalopram underscores its importance to the pharmaceutical industry. The synthetic and analytical protocols outlined in this guide provide a reliable framework for researchers and drug development professionals to produce, verify, and utilize this compound in their research endeavors.

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